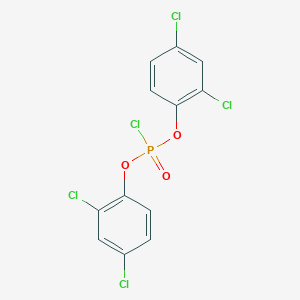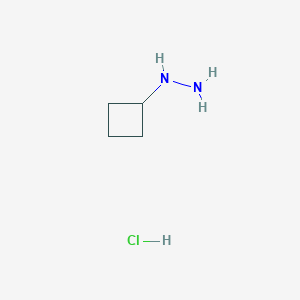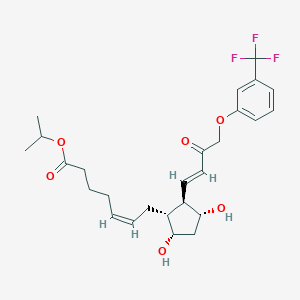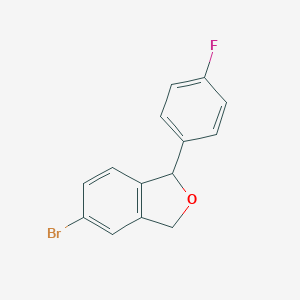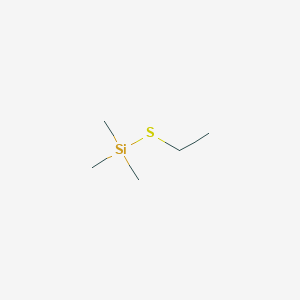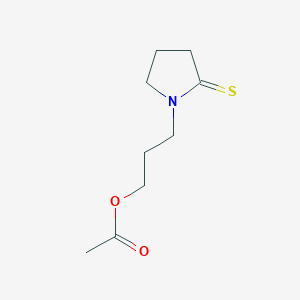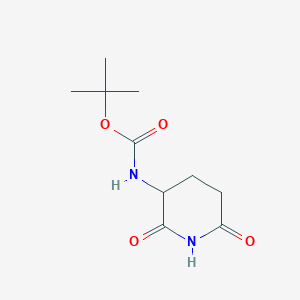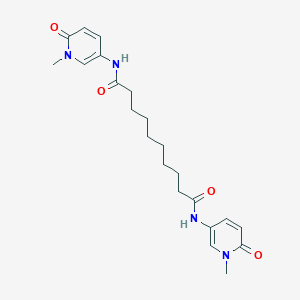
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide, also known as BTO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is not fully understood. However, it has been suggested that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemische Und Physiologische Effekte
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells and induces apoptosis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis and the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is also stable and can be stored for a long time. However, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has low bioavailability, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide. One direction is to investigate the potential of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as an anticancer and anti-inflammatory agent in vivo. Another direction is to explore the use of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
Conclusion:
In conclusion, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been synthesized using different methods and has shown promising results in various studies. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has potential as an anticancer and anti-inflammatory agent and has been used as a ligand for the synthesis of metal complexes. Further studies are needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
Synthesemethoden
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 1,8-octanedioic acid in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with octanedioic acid and acetic anhydride in the presence of triethylamine. The yield of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide using these methods is around 60-70%.
Wissenschaftliche Forschungsanwendungen
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. In material science, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been used as a ligand for the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
148805-98-5 |
|---|---|
Produktname |
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Molekularformel |
C22H30N4O4 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Kanonische SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Andere CAS-Nummern |
148805-98-5 |
Synonyme |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



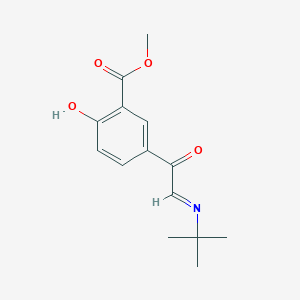
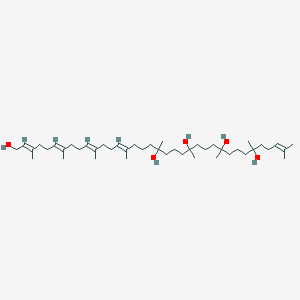
![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
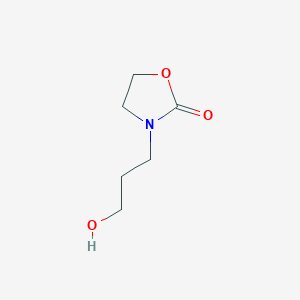
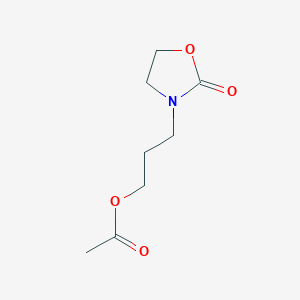
![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)
